molecular formula C5H9F3N2O B13315432 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13315432
M. Wt: 170.13 g/mol
InChI Key: BPFYDKVLXKQPMD-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a versatile compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a trifluoroethyl group, enhances its stability and alters its biological activity, impacting properties like solubility and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. This crude product can be salted with acid to get a salt of this compound, and finally, a base is added to dissociate pure this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides .

Scientific Research Applications

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the trifluoroethyl group and the amino group. This combination enhances its stability and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C5H9F3N2O/c1-10(4(11)2-9)3-5(6,7)8/h2-3,9H2,1H3

InChI Key

BPFYDKVLXKQPMD-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)C(=O)CN

Origin of Product

United States

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